BMX-001 free base
Description
Structure
2D Structure
Properties
CAS No. |
1379866-50-8 |
|---|---|
Molecular Formula |
C64H76MnN8O4+5 |
Molecular Weight |
1076.3 g/mol |
IUPAC Name |
manganese(3+);(20Z)-5,10,15-tris[1-(2-butoxyethyl)pyridin-1-ium-2-yl]-20-[1-(2-butoxyethyl)pyridin-2-ylidene]porphyrin-22-ide |
InChI |
InChI=1S/C64H76N8O4.Mn/c1-5-9-41-73-45-37-69-33-17-13-21-57(69)61-49-25-27-51(65-49)62(58-22-14-18-34-70(58)38-46-74-42-10-6-2)53-29-31-55(67-53)64(60-24-16-20-36-72(60)40-48-76-44-12-8-4)56-32-30-54(68-56)63(52-28-26-50(61)66-52)59-23-15-19-35-71(59)39-47-75-43-11-7-3;/h13-36H,5-12,37-48H2,1-4H3;/q+2;+3 |
InChI Key |
CZXJDWRMJZZOTQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3] |
Isomeric SMILES |
CCCCOCCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3] |
Canonical SMILES |
CCCCOCCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CCOCCCC)C8=CC=CC=[N+]8CCOCCCC)C=C4)C9=CC=CC=[N+]9CCOCCCC)C=C3.[Mn+3] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMX-001; BMX001; BMX 001; MnTnBuOE-3-PyP 5+; manganese butoxyethyl pyridyl porphyrin; manganese (III) ortho N-butoxyethylpyridylporphyrin |
Origin of Product |
United States |
Chemical Biology and Structural Aspects Driving Research Focus of Bmx 001 Free Base
Structural Design Principles for Enhanced Biological Activity of BMX-001 Free Base
BMX-001, also known as MnTnBuOE-2-PyP5+, is a third-generation manganese porphyrin. Its structure consists of a porphyrin ring with a manganese atom chelated at its center and four N-n-butoxyethylpyridinium-2-yl groups attached at the meso positions. smolecule.commdpi.comcareboxhealth.com This design is the culmination of iterative modifications of earlier-generation compounds to enhance efficacy and improve its research properties. srce.hrnih.gov
Role of Manganese Ion within the Porphyrin Framework in Redox Chemistry Research
The core of BMX-001's functionality lies with the manganese (Mn) ion held within the porphyrin framework. smolecule.comontosight.ai This metal center is the active site of the molecule, enabling it to participate in critical redox (reduction-oxidation) reactions. smolecule.comcareboxhealth.com The manganese ion can cycle between different oxidation states, primarily Mn(III) and Mn(II), which allows it to act as a catalyst in various biochemical processes. smolecule.comworldscientific.com
A key area of research for BMX-001 is its activity as a superoxide (B77818) dismutase (SOD) mimetic. ontosight.aipatsnap.com It mimics the catalytic activity of the native SOD enzyme by converting superoxide radicals (O₂•−) into less harmful molecules like hydrogen peroxide and oxygen. ontosight.aipatsnap.com This ability is governed by the metal-centered reduction potential (E₁/₂), a measure of how easily the Mn(III) center is reduced to Mn(II). The structure-activity relationship for Mn porphyrins indicates that a biocompatible reduction potential is crucial for high SOD-like catalytic activity. karger.comacs.org The biologically compatible potential of the manganese in BMX-001 allows it to interact with a wide array of reactive species, positioning it as a versatile tool in the study of oxidative stress and redox signaling pathways. worldscientific.com
Functionalization with Butoxyethyl Groups for Optimized Research Properties
The peripheral groups attached to the porphyrin ring are critical for modulating the compound's physical and biological properties. In BMX-001, these are four N-n-butoxyethylpyridinium-2-yl side chains. mdpi.com The development from first-generation (e.g., ethyl chains) to second-generation (e.g., n-hexyl chains) and finally to the third-generation butoxyethyl chains of BMX-001 was a deliberate strategy to balance lipophilicity and toxicity. srce.hr
The introduction of an oxygen atom into the alkyl side chains to create an alkoxyalkyl (butoxyethyl) group was a key innovation. mdpi.comnih.gov This modification was designed to disrupt the surfactant-like properties observed in long-chain alkyl analogs like MnTnHex-2-PyP⁵⁺, which were associated with higher toxicity. mdpi.comduke.edu The placement of the oxygen atom deep within the chain, as opposed to at the end, successfully preserved the desired high lipophilicity while significantly reducing toxicity. mdpi.comduke.edu These butoxyethyl groups are instrumental in enhancing the molecule's ability to penetrate cellular membranes, a critical factor for its biological activity in research models.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies have been fundamental in the development of Mn porphyrins like BMX-001, guiding the molecular modifications needed to achieve desired therapeutic properties. worldscientific.comnih.gov These studies explore how changes in the chemical structure, such as the length and composition of the peripheral alkyl chains, affect the compound's biological activity, lipophilicity, and cellular uptake. tandfonline.comtandfonline.com
Investigating the Impact of Alkyl Chain Length on Biological Activity
The length of the N-alkyl chains on the pyridyl groups has a profound impact on the biological activity of Mn porphyrins. Research on a series of derivatives with varying chain lengths has established a clear relationship between chain length, lipophilicity, and efficacy. karger.comresearchgate.net
First-generation analogs with short alkyl chains, such as MnTE-2-PyP⁵⁺ (BMX-010) which has ethyl groups, are hydrophilic and exhibit limited ability to cross cellular membranes, including the blood-brain barrier. scienceopen.comresearchgate.net To address this, second-generation compounds like MnTnHex-2-PyP⁵⁺ were developed with longer n-hexyl chains. srce.hrnih.gov This modification significantly increased lipophilicity, leading to greater efficacy in various central nervous system injury models due to enhanced bioavailability and mitochondrial accumulation. nih.govmdpi.com However, the increased lipophilicity of these long-chain alkyl porphyrins also led to increased toxicity, partly attributed to their micellar properties. duke.edunih.gov
BMX-001 represents a further refinement. The butoxyethyl chain was designed to have a similar number of atoms as the hexyl chain but with an embedded oxygen atom. tandfonline.com This design maintained high lipophilicity comparable to the hexyl analog but significantly reduced toxicity, demonstrating an optimized balance of properties. mdpi.comduke.edu
The following table summarizes the properties of BMX-001 and its key derivatives, illustrating the impact of alkyl chain modifications.
| Compound | Peripheral Group | Key Characteristics | Research Findings |
| MnTE-2-PyP⁵⁺ (BMX-010) | Ethyl | Hydrophilic (low lipophilicity) | Low ability to cross the blood-brain barrier. scienceopen.comresearchgate.net |
| MnTnHex-2-PyP⁵⁺ | n-Hexyl | High lipophilicity | Enhanced cellular uptake and brain penetration, but associated with higher toxicity at larger doses. duke.edunih.govmdpi.com |
| MnTnBuOE-2-PyP⁵⁺ (BMX-001) | Butoxyethyl | High lipophilicity, low toxicity | Optimal balance of lipophilicity and reduced toxicity; crosses the blood-brain barrier. mdpi.commdpi.com |
Modulations for Enhanced Lipophilicity and Cellular Penetration in Research Models
A primary goal in the design of Mn porphyrin derivatives has been to enhance lipophilicity to improve cellular penetration and bioavailability, particularly for targeting the central nervous system. nih.govscienceopen.com Increasing the length of the alkyl chains from ethyl in MnTE-2-PyP⁵⁺ to hexyl in MnTnHex-2-PyP⁵⁺ resulted in a dramatic, nearly 10,000-fold increase in lipophilicity. karger.com This greater lipophilicity allows compounds like MnTnHex-2-PyP⁵⁺ to distribute more effectively into tissues and cross the blood-brain barrier, accumulating in mitochondria to a much greater extent than their hydrophilic counterparts. mdpi.comnih.gov
While effective, the high lipophilicity of MnTnHex-2-PyP⁵⁺ was linked to toxicity. The design of BMX-001 addressed this by introducing an ether linkage (an oxygen atom) into the side chains. mdpi.comnih.gov This modification disrupts the micellar character of the purely hydrocarbon chains, which is believed to contribute to toxicity, without sacrificing the lipophilicity required for cellular penetration. nih.govduke.edu Studies comparing MnTnBuOE-2-PyP⁵⁺ (BMX-001) to MnTnHex-2-PyP⁵⁺ showed that both have similar high lipophilicity and redox properties, but BMX-001 is several-fold less toxic. mdpi.comduke.edu This makes BMX-001 a superior compound for research applications where high bioavailability and cellular penetration are required with a more favorable toxicity profile. mdpi.commdpi.com The brain bioavailability of BMX-001 is reported to be 8-fold higher than that of the less lipophilic MnTE-2-PyP⁵⁺. srce.hr
This strategic molecular modulation highlights a sophisticated approach to drug design, where properties are finely tuned to achieve an optimal balance for biological research.
The table below provides a comparative overview of the lipophilicity and resulting bioavailability of these key Mn porphyrin compounds.
| Feature | MnTE-2-PyP⁵⁺ (BMX-010) | MnTnHex-2-PyP⁵⁺ | MnTnBuOE-2-PyP⁵⁺ (BMX-001) |
| Lipophilicity | Low (Hydrophilic) scienceopen.com | High mdpi.com | High mdpi.com |
| Toxicity Profile | Lower toxicity researchgate.net | Higher toxicity at high doses duke.edu | Reduced toxicity mdpi.comduke.edu |
| Brain Penetration | Low scienceopen.comresearchgate.net | High mdpi.com | High mdpi.commdpi.com |
| Mitochondrial Accumulation | Low nih.gov | High mdpi.com | High nih.gov |
Elucidation of Molecular and Cellular Mechanisms of Action of Bmx 001 Free Base
Redox Modulatory Capacities of BMX-001 Free Base
The primary mechanism of action of BMX-001 is centered around its ability to modulate the redox state of the cellular environment. firstwordpharma.com It is designed to mimic the active center of superoxide (B77818) dismutase, a critical enzyme in the body's natural antioxidant defense system. firstwordpharma.compatsnap.com
BMX-001 acts as a potent superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals (O2•−) into less harmful molecules, namely hydrogen peroxide (H2O2) and molecular oxygen (O2). patsnap.comontosight.ai This process is known as dismutation. Superoxide radicals are byproducts of normal cellular metabolism, but their production can be significantly increased under conditions of oxidative stress, such as during radiation therapy, leading to cellular damage. patsnap.com BMX-001 mimics the activity of the native SOD enzyme by facilitating this conversion, thereby neutralizing the harmful effects of excess superoxide radicals. curetoday.compatsnap.comduke.edu The penta-positive charge of the molecule is thought to attract the negatively charged superoxide, similar to the kinetics of the SOD enzyme. nih.gov
Beyond its specific action on superoxide radicals, BMX-001 is capable of scavenging a broader range of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals. medkoo.comcancer.gov By neutralizing these harmful molecules, BMX-001 mitigates oxidative stress and prevents damage to critical cellular components like DNA. cancer.gov This broad-spectrum antioxidant activity is crucial for its protective effects in various pathological conditions. ontosight.ai For instance, in preclinical studies, BMX-001 has been shown to reduce intracellular and mitochondrial superoxide levels, thereby protecting cells from oxidative damage. mdpi.com This reduction in oxidative stress has been observed to improve cell viability and function in models of ischemia-reperfusion injury. mdpi.comresearchgate.net
The redox-active manganese center is central to the function of BMX-001, allowing it to participate in electron transfer processes. smolecule.com The manganese ion can exist in multiple oxidation states, which is a key feature for its ability to effectively scavenge reactive oxygen species. smolecule.com The porphyrin nitrogen donors in BMX-001's structure facilitate axial ligand exchange, which is important for its redox cycling capabilities. This ability to cycle between different oxidation states allows it to act as a catalytic agent in various redox reactions within the cell. nih.gov
BMX-001 can interact with other redox-active molecules present in the cellular environment, such as ascorbate (B8700270) (Vitamin C). nih.gov Studies have shown that in the presence of ascorbate, ortho isomeric Mn(III) porphyrins like BMX-001 can redox cycle to produce hydrogen peroxide. nih.gov This interaction can have significant implications for its therapeutic effects. While BMX-001 alone acts as an antioxidant, its combination with ascorbate can lead to increased oxidative stress in cancer cells, enhancing their suppression. researchgate.net This is because the hydrogen peroxide produced can be cytotoxic to tumor cells. nih.govresearchgate.net The oxygen atoms in the butoxyethyl groups of BMX-001 are believed to facilitate the approach of ascorbate to the manganese center, enhancing this catalytic activity. nih.gov Furthermore, BMX-001 has been shown to react with a variety of biologically relevant redox-active molecules, including thiols and peroxynitrite, highlighting the complexity of its interactions within a biological system. nih.gov
Electron Transfer Processes in Cellular Environments
Modulation of Key Cellular Signaling Pathways by this compound
In addition to its direct redox modulatory effects, BMX-001 influences key cellular signaling pathways that are critical in disease processes.
A significant aspect of BMX-001's mechanism of action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. firstwordpharma.compatsnap.comnih.gov NF-κB is a crucial transcription factor that regulates inflammation, immunity, cell proliferation, and survival. biomimetixpharma.commdpi.com In many cancers, NF-κB is constitutively active and promotes tumor cell survival. biomimetixpharma.com
The activation of the classical NF-κB pathway involves the degradation of inhibitory IκB proteins. mdpi.com This degradation is triggered by phosphorylation mediated by the IκB kinase (IKK) complex. mdpi.com Once IκB is degraded, the NF-κB dimer (typically p50-p65) is free to translocate to the nucleus and initiate the transcription of its target genes. mdpi.com
BMX-001 has been shown to block the degradation of IκBα, a key inhibitory protein in the NF-κB pathway. aai.org By preventing IκBα degradation, BMX-001 effectively keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity. aai.orgmedchemexpress.com This inhibition of NF-κB signaling is thought to contribute to the anti-inflammatory and tumor-sensitizing effects of BMX-001. firstwordpharma.compatsnap.combiomimetixpharma.com By blocking the pro-survival signals mediated by NF-κB, BMX-001 can enhance the killing of tumor cells by therapies like radiation. firstwordpharma.combiomimetixpharma.com
Interactive Data Table: Research Findings on BMX-001
Below is a summary of key research findings related to the mechanisms of BMX-001.
| Mechanism Category | Specific Finding | Observed Effect | Reference |
| Redox Modulation | Catalytic Dismutation of Superoxide | Converts superoxide radicals to hydrogen peroxide and oxygen. | patsnap.comontosight.ai |
| Redox Modulation | ROS Scavenging | Neutralizes various reactive oxygen species, mitigating oxidative stress. | medkoo.comcancer.govmdpi.com |
| Redox Modulation | Interaction with Ascorbate | Redox cycles with ascorbate to produce hydrogen peroxide. | nih.gov |
| Cellular Signaling | NF-κB Inhibition | Prevents the degradation of the inhibitory protein IκBα. | aai.org |
| Cellular Signaling | NF-κB Inhibition | Blocks pro-survival and pro-angiogenic transcription factors. | firstwordpharma.compatsnap.com |
Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
BMX-001 has been shown to inhibit the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. biospace.combiomimetixpharma.com HIF-1α is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic (low oxygen) environments, promoting angiogenesis (the formation of new blood vessels) and cell survival. biomimetixpharma.com By inhibiting HIF-1α, BMX-001 can disrupt these pro-survival mechanisms within tumors. biospace.combiomimetixpharma.com
In preclinical models, the combination of BMX-001 with radiation therapy has demonstrated a significant downregulation of hypoxia-related genes in tumor epithelial cells. researchgate.netnih.govnih.gov This inhibition of the HIF-1α pathway contributes to enhanced tumor killing and a reduction in long-term tumor proliferation. biomimetixpharma.com While HIF-1α is critical for tumor survival, it is not typically expressed under normal oxygen conditions, meaning the inhibitory effect of BMX-001 on this pathway has a minimal impact on healthy cells. biomimetixpharma.com
Histone Deacetylase 8 (HDAC8) Inhibition
Some research has pointed to the potential of compounds designated as "BMX" to act as inhibitors of Histone Deacetylase 8 (HDAC8). researchgate.netprobechem.comnih.gov HDAC8 is a class I histone deacetylase involved in the regulation of gene expression through the deacetylation of histones and other proteins. researchgate.net Its aberrant expression has been linked to tumorigenesis. nih.gov
A specific compound, NBM-T-L-BMX-OS01, identified as a potent and selective HDAC8 inhibitor, has demonstrated anti-proliferative effects in various cancer cell lines, including colorectal, lung, and glioblastoma cells. probechem.comnih.gov This inhibition is thought to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov It is important to note that while this compound shares the "BMX" designation, its direct structural and functional relationship to BMX-001 (MnTnBuOE-2-PyP5+) requires further clarification.
Upregulation of Pro-apoptotic Factors
BMX-001 and related compounds have been shown to promote apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov One mechanism involves the upregulation of pro-apoptotic proteins. nih.gov
In studies with the HDAC8 inhibitor NBM-T-L-BMX-OS01, treatment of colorectal cancer cells led to a significant, concentration-dependent increase in the expression of key apoptosis-related proteins. nih.gov
Table 1: Effect of BMX Treatment on Apoptotic Protein Expression in Colorectal Cancer Cell Lines
| Protein | Function | Effect of BMX Treatment | Cell Lines |
| Cleaved Caspase 3 | Executioner caspase in apoptosis | Significantly Increased | HCT116, RKO |
| Cleaved Caspase 7 | Executioner caspase in apoptosis | Significantly Increased | HCT116, RKO |
| Cleaved Caspase 8 | Initiator caspase in extrinsic apoptosis | Significantly Increased | HCT116, RKO |
| Cleaved Caspase 9 | Initiator caspase in intrinsic apoptosis | Significantly Increased | HCT116, RKO |
| Cleaved PARP | Substrate of caspases, marker of apoptosis | Significantly Increased | HCT116, RKO |
| Bax | Pro-apoptotic Bcl-2 family protein | Increased | HCT116, RKO |
| Bim | Pro-apoptotic Bcl-2 family protein | Increased | HCT116, RKO |
| Puma | Pro-apoptotic Bcl-2 family protein | Increased | HCT116, RKO |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Decreased | HCT116, RKO |
| Data derived from studies on NBM-T-L-BMX-OS01, an HDAC8 inhibitor. nih.gov |
Furthermore, research on a non-receptor tyrosine kinase also named BMX has indicated its role in negatively regulating the pro-apoptotic protein BAK. nih.gov Inhibition or downregulation of this kinase can sensitize tumor cells to chemotherapeutic agents by promoting BAK activation and subsequent apoptosis. nih.gov The relationship between this BMX kinase and this compound needs to be distinctly understood.
Enhancement of Nrf2 Signaling and Cytoprotective Activity
BMX-001 has been shown to enhance the signaling of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.netnih.gov Under normal conditions, Nrf2 is kept at low levels. mdpi.com However, upon activation by agents like BMX-001, it translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes that protect cells from oxidative stress. nih.govmdpi.com
This activation of the Nrf2 pathway is a crucial component of BMX-001's ability to protect normal tissues from the damaging effects of therapies like radiation. nih.gov For instance, treatment with a manganese porphyrin (MnP) similar to BMX-001 resulted in the activation of Nrf2 and the increased transcription of downstream targets like NADPH quinone dehydrogenase 1 (NQO1) and other antioxidant genes in hematopoietic stem cells and fibroblasts. nih.gov This enhanced cytoprotective activity helps mitigate the oxidative damage induced by cancer treatments. nih.govresearchgate.net
Reduction of TGF-β Activity
BMX-001 has been found to reduce the activity of Transforming Growth Factor-beta (TGF-β). researchgate.net TGF-β is a multifunctional cytokine that can promote tumor progression by inducing fibrosis and suppressing the immune system. nih.govresearchgate.net
Studies with a related manganese porphyrin, MnE, demonstrated that the treatment led to a reduction in active TGF-β1 levels, a significant decrease in the expression of its receptor (TGF-βRII), and reduced phosphorylation of its downstream signaling molecules, SMAD2 and SMAD3. nih.gov This comprehensive inhibition of the TGF-β/SMAD signaling pathway results in a decrease in the transcription of pro-fibrotic genes, such as those for collagen. nih.gov By mitigating TGF-β activity, BMX-001 can help to counteract the pro-tumorigenic effects of this pathway. researchgate.net
Immunomodulatory Mechanisms of this compound in the Tumor Microenvironment
BMX-001 exerts significant immunomodulatory effects within the tumor microenvironment (TME), contributing to its anti-cancer activity. researchgate.netnih.govnih.gov The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and signaling molecules that can either suppress or promote tumor growth. frontiersin.org BMX-001 appears to shift the balance towards an anti-tumor immune response. researchgate.netnih.govnih.gov
Effects on Immune Cell Populations (e.g., CD8+ T cells, M1 macrophages, Myeloid-Derived Suppressor Cells)
Research has shown that BMX-001, particularly in combination with radiotherapy, can favorably alter the composition of immune cells within the TME. researchgate.netnih.govnih.gov
Table 2: Effects of BMX-001 on Immune Cell Populations in the Tumor Microenvironment
| Immune Cell Population | Function in TME | Effect of BMX-001 (with Radiotherapy) | Source |
| CD8+ T cells | Key cytotoxic cells that kill cancer cells. | Reduced inhibitory receptor-ligand interactions, suggesting enhanced activity. | researchgate.netnih.govnih.gov |
| M1 Macrophages | Pro-inflammatory and anti-tumorigenic. | Significantly increased population. | researchgate.netnih.govnih.govpreprints.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Suppress T-cell responses, promoting tumor growth. | Decreased population. | researchgate.netnih.govnih.govpreprints.org |
Studies using single-cell analysis in a murine carcinoma model revealed that the combination of BMX-001 and radiotherapy led to a significant increase in the number of pro-inflammatory M1 macrophages, which have anti-tumor functions. researchgate.netnih.govnih.govpreprints.org Concurrently, there was a decrease in the population of myeloid-derived suppressor cells (MDSCs), which are known to inhibit anti-tumor immune responses. researchgate.netnih.govnih.govpreprints.orgimrpress.com
Furthermore, the treatment was associated with a reduction in inhibitory interactions between cancer-associated fibroblasts and CD8+ T cells. researchgate.netnih.govnih.gov This suggests that BMX-001 may help to unleash the tumor-killing potential of CD8+ T cells. The expression of inhibitory receptors like Lag3 and Tigit on CD8+ T cells was also found to be downregulated, further supporting the idea of enhanced T-cell function. nih.gov
Modulation of Dendritic Cell Maturation
Dendritic cells (DCs) are crucial for initiating anti-tumor immune responses. Their maturation process is often suppressed within the tumor microenvironment, hindering an effective immune attack. mdc-berlin.de Research has shown that BMX-001, when combined with radiotherapy, can influence the maturation of dendritic cells. In a murine carcinoma model, trajectory analysis of single-cell RNA sequencing data revealed that markers associated with dendritic cell maturation were increased in the group receiving both BMX-001 and radiotherapy compared to radiotherapy alone. researchgate.netmdpi.com This suggests that BMX-001 can help overcome the tumor-induced suppression of DC maturation, potentially enhancing the immunogenicity of irradiated tumors. mdpi.com
Alterations in Cancer-Associated Fibroblast (CAF) Subtypes
Cancer-associated fibroblasts (CAFs) are a heterogeneous population of cells within the tumor stroma that can either promote or restrain tumor growth. frontiersin.orgnih.gov Different subtypes of CAFs have distinct functions and molecular signatures. nih.govnih.gov In a murine mammary carcinoma model, treatment with BMX-001, both alone and in combination with radiotherapy, led to a clear reduction in all subtypes of CAFs. researchgate.netmdpi.com This finding is significant as certain CAF subtypes are known to create an immunosuppressive tumor microenvironment and promote tumor progression. nih.govresearchgate.net
Impact on Cell-Cell Communications within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem where cancer cells, stromal cells, and immune cells interact through a network of signaling molecules. frontiersin.org These interactions can influence tumor growth, metastasis, and response to therapy. frontiersin.org Analysis of cell-cell communication in a murine carcinoma model using CellChat revealed that the number of such interactions was lowest in the group treated with a combination of BMX-001 and radiotherapy. researchgate.netmdpi.com Specifically, inhibitory receptor-ligand interactions between epithelial cells, CAFs, and CD8+ T cells were significantly lower in the combination treatment group compared to the radiotherapy-only group. researchgate.netmdpi.com This reduction in inhibitory signaling suggests that BMX-001 can help to create a more favorable environment for anti-tumor immunity.
Impact on Mitochondrial Bioenergetics and Cellular Apoptosis Pathways
Mitochondria are central to cellular energy metabolism and play a key role in programmed cell death, or apoptosis. mdpi.com Oxidative stress can damage mitochondria, leading to impaired energy production and the initiation of apoptotic pathways. mdpi.comresearchgate.net
Preservation of ATP Turnover and Spare Respiratory Capacity
Mitochondrial respiration is the primary source of cellular ATP. The oxygen consumption rate (OCR) is a key indicator of mitochondrial function. mdpi.complos.org Studies in cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury, a model for ischemia-reperfusion injury, have shown that BMX-001 can preserve mitochondrial function. mdpi.comresearchgate.net Pre-treatment with BMX-001 significantly rescued the basal OCR, ATP turnover, and spare respiratory capacity, which is the difference between maximal and basal respiration and reflects the cell's ability to respond to increased energy demand. mdpi.comresearchgate.netmdpi.complos.org
Table 1: Effect of BMX-001 on Mitochondrial Respiration in Cardiomyocytes
| Parameter | Hypoxia/Reoxygenation (H/R) | H/R + BMX-001 |
| Basal OCR | Decreased | Rescued |
| ATP Turnover | Decreased | Rescued |
| Spare Respiratory Capacity | Decreased | Rescued |
| Maximal Respiration | Decreased | Rescued |
| Data derived from studies on H9c2 cardiomyocytes subjected to hypoxia/reoxygenation injury. mdpi.comresearchgate.net |
Reduction of Cardiolipin (B10847521) Peroxidation and Lipid Aldehyde Generation
Cardiolipin is a phospholipid unique to the inner mitochondrial membrane and is essential for mitochondrial function. Its peroxidation by ROS is an early event in apoptosis. mdpi.com This process can lead to the generation of cytotoxic lipid aldehydes like 4-hydroxynonenal (B163490) (4-HNE). mdpi.comresearchgate.net In H9c2 cardiomyocytes subjected to H/R injury, BMX-001 treatment was shown to reduce cardiolipin peroxidation and significantly attenuate the increase in 4-HNE levels. mdpi.comresearchgate.net This protective effect on mitochondrial membranes is crucial for maintaining cellular integrity and function.
Suppression of Apoptotic Cell Death Pathways
By mitigating oxidative stress and preserving mitochondrial function, BMX-001 can suppress the activation of apoptotic cell death pathways. mdpi.comresearchgate.net In studies with cardiomyocytes, pre-treatment with BMX-001 reduced the number of apoptotic cells following H/R injury, as indicated by a decrease in TUNEL-positive cells. mdpi.comresearchgate.net While some research suggests that the tyrosine kinase BMX can have anti-apoptotic effects by regulating the pro-apoptotic protein BAK, the primary anti-apoptotic mechanism of this compound is attributed to its SOD mimetic activity and reduction of oxidative stress. mdpi.comnih.gov
Preclinical Research Methodologies and Models Utilizing Bmx 001 Free Base
In vitro Studies on Cellular Systems
In vitro research on BMX-001 free base has utilized a variety of cellular models to investigate its efficacy and mechanism of action across different biological contexts. These studies have primarily focused on its impact on cell viability, proliferation, and the modulation of cellular processes related to disease pathology.
The effect of BMX-001 and its inhibitors has been assessed in a multitude of cancer cell lines, revealing diverse outcomes that are often cell-type and context-dependent.
In non-small cell lung cancer (NSCLC) cell lines, A549 and H1975, BMX-001 (also referred to as MnBuOE) alone demonstrated a moderate impact on cell viability, with significant reductions observed only at high concentrations in H1975 cells. nih.gov However, when combined with cisplatin (B142131), a standard chemotherapy agent, BMX-001 markedly decreased the viability of the more invasive H1975 cell line. nih.gov
Studies on cervical cancer cell lines, HeLa and SiHa, using a BMX inhibitor (BMX-IN-1), showed a significant decrease in cell proliferation. nih.govoncotarget.com Flow cytometry analysis indicated a reduction in the percentage of APC-Brdu-positive cells, and MTT assays confirmed lower cell viability in treated cells compared to controls. nih.govoncotarget.com
In the context of colorectal cancer (CRC), the HDAC8 inhibitor BMX (NBM-T-L-BMX-OS01) was shown to inhibit cell viability in HT29, HCT116, and RKO cell lines in a dose-dependent manner.
Research on neuroblastoma (NB) has highlighted the role of Bone Marrow Kinase on chromosome X (BMX) in aggressive forms of the disease. nih.govplos.orgnih.govnih.govresearchgate.net Pharmacological inhibition of BMX with BMX-IN-1 in neuroblastoma spheroid models (NB1 and NB4) resulted in a substantial reduction in spheroid viability and proliferation. nih.govnih.gov
Furthermore, studies in prostate cancer have demonstrated that knocking down BMX can inhibit DHEA-induced cell proliferation in LNCaP cells. researchgate.net
Interactive Table: Effect of BMX-001 and its Inhibitors on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Compound | Assay | Key Findings | Reference |
|---|---|---|---|---|---|
| H1975 | Non-Small Cell Lung Cancer | BMX-001 (MnBuOE) | Crystal Violet | Decreased cell viability at high concentrations. | nih.gov |
| H1975 | Non-Small Cell Lung Cancer | BMX-001 + Cisplatin | Crystal Violet | Significantly reduced cell viability. | nih.gov |
| HeLa | Cervical Cancer | BMX-IN-1 | Flow Cytometry (Brdu) | Percentage of proliferating cells decreased from 38.09% to 26.21%. | nih.govoncotarget.com |
| SiHa | Cervical Cancer | BMX-IN-1 | Flow Cytometry (Brdu) | Percentage of proliferating cells decreased from 34.80% to 20.34%. | nih.govoncotarget.com |
| NB1 Spheroids | Neuroblastoma | BMX-IN-1 (5µM & 10µM) | Viability Assay | Substantial reduction in spheroid viability after 4 days. | nih.govplos.org |
| NB4 Spheroids | Neuroblastoma | BMX-IN-1 (5µM & 10µM) | Viability Assay | Substantial reduction in spheroid viability after 4 days. | nih.govplos.org |
| LNCaP | Prostate Cancer | BMX shRNA | Proliferation Assay | Inhibited DHEA-induced cell proliferation. | researchgate.net |
The cytoprotective effects of BMX-001 have been investigated in several non-cancer cell models, highlighting its potential to mitigate cellular damage.
In studies involving H9c2 cardiomyocytes , a cell line used to model heart muscle cells, pre-treatment with BMX-001 demonstrated a significant improvement in cell viability following hypoxia/reoxygenation (H/R) injury, an in vitro model for ischemia-reperfusion injury. clinicaltrials.govresearchgate.netbiomx.comcancer.gov Specifically, 10 µM BMX-001 pre-treatment for 24 hours significantly improved cell viability and reduced LDH activity, a marker of cell damage. biomx.comclinicaltrialsarena.com
Regarding human islets , which are crucial for insulin (B600854) production, long-term culture with BMX-001 preserved their in vitro viability. researchgate.net Murine islets cultured for 24 hours with 34 µM BMX-001 showed improved insulin secretion and significantly reduced apoptosis compared to untreated controls. researchgate.net Another study noted that human islets cultured with 30 µM BMX-001 showed improved recovery.
Specific in vitro studies detailing the effects of this compound on human keratinocytes were not prominent in the reviewed literature. However, one study on a BMX inhibitor, CHMFL-BMX-078, noted that it was "hypotoxic in immortal keratinocytes," suggesting a low level of toxicity in these cells compared to its effects on melanoma cells. biomx.com
Interactive Table: Evaluation of BMX-001 in Non-Cancer Cell Lines
| Cell Line/Tissue | Cell Type | Key Findings | Reference |
|---|---|---|---|
| H9c2 | Cardiomyocytes | Improved cell viability and reduced LDH activity after hypoxia/reoxygenation injury. | clinicaltrials.govresearchgate.netbiomx.comcancer.govclinicaltrialsarena.com |
| Human Islets | Pancreatic Islets | Preserved in vitro viability during long-term culture. | researchgate.net |
| Murine Islets | Pancreatic Islets | Improved insulin secretion and reduced apoptosis. | researchgate.net |
| Immortal Keratinocytes | Keratinocytes | A BMX inhibitor (CHMFL-BMX-078) was found to be hypotoxic. | biomx.com |
BMX-001 has been shown to impair the metastatic potential of cancer cells by affecting their motility and invasion capabilities. In non-small cell lung cancer (NSCLC) cell lines A549 and H1975, BMX-001 (MnBuOE) alone significantly decreased collective and individual cell migration. nih.gov The combination of BMX-001 with cisplatin resulted in a more pronounced anti-migratory effect. nih.gov Furthermore, both BMX-001 alone and in combination with cisplatin significantly reduced cell invasion in these cell lines. nih.gov These effects were associated with the downregulation of genes involved in migration and invasion, such as MMP2, MMP9, and VIM, and the upregulation of the cell adhesion gene CDH1. nih.gov
Interactive Table: Effect of BMX-001 on NSCLC Cell Motility and Invasion
| Cell Line | Treatment | Effect on Migration | Effect on Invasion | Reference |
|---|---|---|---|---|
| A549 | BMX-001 | Significant decrease | Significant decrease | nih.gov |
| A549 | BMX-001 + Cisplatin | More pronounced decrease | Significant decrease | nih.gov |
| H1975 | BMX-001 | Significant decrease | Significant decrease | nih.gov |
| H1975 | BMX-001 + Cisplatin | More pronounced decrease | Significant decrease | nih.gov |
A key mechanism of action for BMX-001 is its function as a superoxide (B77818) dismutase (SOD) mimic, which has been demonstrated through the measurement of superoxide levels in cellular models. In H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury, pre-treatment with BMX-001 led to a significant reduction in both intracellular and mitochondrial superoxide levels. clinicaltrials.govresearchgate.netbiomx.comcancer.gov This was visualized and quantified using fluorescent probes like MitoSOX Red for mitochondrial superoxide and measured by HPLC for intracellular superoxide. biomx.com The ability of BMX-001 to accumulate in mitochondria and dismutate superoxide is a critical aspect of its protective effects against oxidative stress. biomx.com
The protective effects of BMX-001 against oxidative damage extend to the inhibition of lipid peroxidation and the subsequent formation of protein adducts. In H9c2 cardiomyocytes undergoing H/R injury, BMX-001 treatment attenuated cardiolipin (B10847521) peroxidation, a key event in mitochondrial oxidative damage. oncotarget.comclinicaltrials.govresearchgate.netbiomx.comcancer.gov This was measured by the fluorescence of 10-N-nonyl-Acridin Orange (NAO), which binds to non-oxidized cardiolipin. oncotarget.combiomx.com Consequently, BMX-001 also significantly reduced the levels of 4-hydroxynonenal (B163490) (4-HNE), a reactive aldehyde product of lipid peroxidation, and decreased the formation of 4-HNE protein adducts. oncotarget.comclinicaltrials.govresearchgate.netbiomx.comcancer.gov
Interactive Table: Effect of BMX-001 on Oxidative Damage Markers in H9c2 Cells
| Marker | Method of Analysis | Effect of BMX-001 | Reference |
|---|---|---|---|
| Cardiolipin Peroxidation | 10-N-nonyl-Acridin Orange (NAO) fluorescence | Reduced peroxidation | oncotarget.comclinicaltrials.govresearchgate.netbiomx.comcancer.gov |
| 4-hydroxynonenal (4-HNE) Levels | High-Performance Liquid Chromatography (HPLC) | Significantly attenuated increase | oncotarget.combiomx.com |
| 4-HNE Protein Adduction | Western Blot | Significantly reduced adducted protein | oncotarget.comclinicaltrials.govbiomx.com |
To better mimic the three-dimensional (3D) tumor microenvironment, spheroid culture models have been employed in the study of BMX. nih.govplos.orgnih.govnih.govresearchgate.net In research on metastatic MYCN nonamplified neuroblastoma, patient-derived cells grown as spheroids in serum-free conditions were used to identify genes driving tumor aggressiveness. nih.govplos.orgnih.govnih.govresearchgate.net These studies identified BMX as a key regulator. Pharmacological inhibition of BMX in these neuroblastoma spheroids led to a marked disassembly of the spheroid morphology and a significant reduction in cell viability, highlighting the importance of 3D models in evaluating the efficacy of targeted therapies. nih.govnih.gov
Analysis of Protein Adduction and Lipid Peroxidation Markers
In vivo Animal Models for Therapeutic Efficacy and Mechanistic Research
The therapeutic potential and underlying mechanisms of BMX-001, a redox-active manganese porphyrin, have been extensively investigated in a variety of preclinical in vivo animal models. These studies have been crucial in elucidating its dual action as a radioprotector of normal tissues and a radiosensitizer of tumors, as well as its anti-inflammatory, neuroprotective, and other systemic effects.
Tumor Radiosensitization and Radioprotection Studies in Murine Models
Murine models have been instrumental in demonstrating the dual-action capabilities of BMX-001 in the context of radiation therapy. The compound has shown a unique ability to simultaneously enhance the tumor-killing effects of radiation while protecting healthy tissues from radiation-induced damage. grantome.combiomimetixpharma.com
Tumor Radiosensitization:
In preclinical models of glioblastoma, head and neck cancer, and anal and rectal cancer, BMX-001 has been shown to enhance the efficacy of radiation therapy. biomimetixpharma.com The mechanism behind this radiosensitization involves the inhibition of key pro-survival pathways in tumor cells, such as those regulated by NF-κB and HIF-1α. biomimetixpharma.com By blocking these pathways, BMX-001 enhances tumor cell killing, inhibits angiogenesis (the formation of new blood vessels that supply tumors), and reduces long-term tumor proliferation. biomimetixpharma.com A study using a murine mammary carcinoma model (4T1 tumors) further detailed the immunomodulatory mechanisms of radiosensitization. mdpi.comresearchgate.net When combined with radiotherapy, BMX-001 led to a significant downregulation of genes related to the epithelial-mesenchymal transition, TNF-α signaling via NF-кB, angiogenesis, and hypoxia in epithelial tumor cells. mdpi.com Additionally, the number of cancer-associated fibroblasts (CAFs) was markedly reduced. mdpi.com
Radioprotection of Normal Tissues:
Conversely, in normal tissues, BMX-001 acts as a potent radioprotector. nih.gov This protective effect is primarily attributed to its ability to mimic the enzyme superoxide dismutase (SOD), which neutralizes harmful superoxide radicals generated during radiation therapy. patsnap.comduke.edu By reducing oxidative stress, BMX-001 mitigates radiation-induced inflammation. biomimetixpharma.com In murine models, this has translated to a reduction in common side effects of radiotherapy, including mucositis, xerostomia (dry mouth), and skin inflammation. biomimetixpharma.comnih.gov Furthermore, studies have shown that BMX-001 can protect against radiation-induced hair loss in mice. clinicaltrials.govbraintumor.org
A key aspect of BMX-001's protective mechanism is its modulation of the NF-κB pathway in normal cells. biomimetixpharma.com NF-κB is a primary regulator of the inflammatory response following radiation. By inhibiting NF-κB, BMX-001 markedly reduces inflammatory injury to healthy tissues. biomimetixpharma.com
The following table summarizes key findings from murine studies on BMX-001's radiosensitization and radioprotection effects.
Interactive Data Table: BMX-001 Radiosensitization and Radioprotection in Murine Models
| Cancer Model | Key Radiosensitization Findings | Key Radioprotection Findings | Reference |
|---|---|---|---|
| Glioblastoma | Enhanced tumor killing, inhibition of tumor regrowth. grantome.combiomimetixpharma.com | Protection of white matter tracks and cognition. biomimetixpharma.com | grantome.combiomimetixpharma.com |
| Head and Neck Cancer | Enhanced tumor inhibition. biomimetixpharma.com | Reduction in mucositis and xerostomia. biomimetixpharma.comnih.gov | biomimetixpharma.comnih.gov |
| Anal & Rectal Cancer | Enhanced tumor inhibition. biomimetixpharma.com | Reduction in GI/GU incontinence, strictures, and skin inflammation. biomimetixpharma.com | biomimetixpharma.com |
Assessment of Anti-inflammatory Effects in Disease Models
The anti-inflammatory properties of BMX-001 have been evaluated in various preclinical disease models. As a superoxide dismutase (SOD) mimetic, BMX-001 effectively reduces oxidative stress, a key driver of inflammation. patsnap.comontosight.ai
In a mouse model of allergic dermatitis, topical application of BMX-001 resulted in a moderate, dose-dependent decrease in ear thickness. researchgate.net More significantly, the concentrations of the pro-inflammatory cytokines IL-1β and IL-4 in the inflamed skin were reduced by 80-90%. researchgate.net These findings highlight the potential of BMX-001 as a potent anti-inflammatory agent for skin conditions. researchgate.net
The anti-inflammatory mechanism of BMX-001 is linked to its ability to inhibit the transcription factor NF-κB, a central regulator of inflammatory gene expression. biomimetixpharma.commdpi.com By suppressing NF-κB activation, BMX-001 can downregulate the production of various pro-inflammatory mediators. biomimetixpharma.com
Neuroprotection Studies (e.g., Hippocampal Stem Cell and White Matter Preservation)
Preclinical studies have demonstrated the neuroprotective effects of BMX-001, particularly in the context of cranial irradiation. grantome.com The compound's ability to cross the blood-brain barrier allows it to exert its protective effects within the central nervous system (CNS). biomimetixpharma.comnih.gov
In murine models, administration of BMX-001 before and after cranial irradiation was shown to support the production and long-term survival of newborn neurons in the hippocampal dentate gyrus. nih.govnih.gov This is significant because radiation-induced damage to this region is associated with cognitive impairment. nih.gov By preserving hippocampal neurogenesis, BMX-001 has the potential to mitigate the cognitive decline often seen in patients undergoing brain radiotherapy. grantome.comduke.edu
Furthermore, BMX-001 has been shown to protect white matter tracts from radiation damage. biomimetixpharma.com This protective effect, coupled with the preservation of hippocampal stem cells, underscores the compound's potential as a neuroprotective agent during cancer treatment. grantome.com
Islet Function and Engraftment Studies in Transplant Models
The efficacy of BMX-001 in improving outcomes in islet transplantation has been investigated in murine models. Islet transplantation is a promising therapy for type 1 diabetes, but its success is often hampered by islet cell loss due to oxidative stress and inflammation during the isolation and post-transplant period. nih.govnih.gov
In a murine syngeneic islet transplant model, islets treated with BMX-001 showed improved engraftment. nih.gov Specifically, 58% of recipients of BMX-001-treated islets achieved euglycemia (normal blood sugar levels) compared to only 19% of recipients of non-treated control islets. nih.gov Furthermore, long-term culture of human islets with BMX-001 preserved their in vitro viability and function, as evidenced by a significant increase in glucose-stimulated insulin secretion. nih.gov BMX-001-supplemented murine islets also exhibited significantly reduced apoptosis. nih.gov
However, in a more challenging donation after circulatory death (DCD) murine islet transplant model, while BMX-001 treatment did reduce extracellular reactive oxygen species (ROS) and levels of the inflammatory cytokine IL-10 in the grafts, it did not significantly improve islet viability or engraftment outcomes. tandfonline.com This suggests that while BMX-001 has a clear antioxidant and anti-inflammatory effect, its ability to improve islet engraftment may depend on the specific conditions of the transplant model. tandfonline.com
Investigations in Oxidative Stress-Related Disease Models (e.g., Ischemia-Reperfusion Injury)
BMX-001 has been studied in preclinical models of ischemia-reperfusion (I/R) injury, a condition characterized by significant oxidative stress. mdpi.comahajournals.org I/R injury occurs when blood supply is restored to a tissue after a period of ischemia, leading to a burst of reactive oxygen species and subsequent cellular damage.
In a murine model of myocardial I/R injury, pre-treatment with BMX-001 provided significant cardioprotection. ahajournals.org This was evidenced by a reduction in infarct size, plasma LDH levels (a marker of cell damage), and oxidative stress. ahajournals.org Echocardiography revealed improved heart function in mice treated with BMX-001. ahajournals.org At the cellular level, in vitro studies using H9c2 cardiomyocytes showed that BMX-001 attenuated hypoxia/reoxygenation-induced apoptosis, reduced mitochondrial superoxide levels, and preserved mitochondrial function. mdpi.com
Similarly, in a rat model of ischemic stroke, intracarotid administration of BMX-001 following reperfusion led to improved long-term outcomes. nih.gov Treated rats showed better recovery of body weight, improved performance in behavioral tests, and smaller brain infarct sizes at 28 days post-stroke. nih.gov These findings suggest that BMX-001's ability to mitigate oxidative stress holds therapeutic potential for conditions involving I/R injury. mdpi.comahajournals.orgnih.gov
Cardiovascular Systemic Responses in Preclinical Models
Preclinical studies have also explored the systemic cardiovascular effects of BMX-001. In nonclinical Good Laboratory Practice (GLP)-compliant studies in both mice and monkeys, BMX-001 was found to cause no changes in cardiac rate or rhythm, or blood pressure at the no-observed-adverse-effect levels. nih.gov
However, at higher doses in a clinical trial for anal cancer, a dose-limiting toxicity of grade 3 tachycardia and hypotension was observed in one subject after a loading dose, which resolved with fluid administration. centerwatch.com
In a mouse model of aortic sclerosis, BMX-001 fully suppressed the development of the disease, highlighting its potential in preventing chemotherapy-related cardiovascular complications. duke.edu This protective effect is likely linked to its potent antioxidant and anti-inflammatory properties.
Advanced Analytical Techniques in this compound Research
Advanced analytical methodologies are fundamental to elucidating the complex mechanisms of action, metabolic fate, and safety profile of this compound in preclinical settings. These techniques provide high-resolution data, enabling a deeper understanding of the compound's effects at the cellular and systemic levels.
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool in BMX-001 research, not for the direct analysis of its metabolites, but for quantifying key biomarkers of oxidative stress that are modulated by the compound's activity. In preclinical studies, particularly those investigating the protective effects of BMX-001 in hypoxia/reoxygenation (H/R) injury models, HPLC has been employed to measure the downstream consequences of the compound's superoxide dismutase (SOD) mimetic action.
Research using H9c2 cardiomyocyte models of H/R injury has demonstrated the utility of HPLC in quantifying levels of intracellular superoxide and 4-hydroxynonenal (4-HNE), a toxic aldehyde product of lipid peroxidation. mdpi.com In these studies, H/R injury was shown to cause a significant increase in both superoxide and 4-HNE levels. mdpi.comresearchgate.net Pre-treatment with BMX-001 was found to significantly attenuate the production of these species, providing quantitative evidence of its protective effects against oxidative damage. mdpi.comresearchgate.net Specifically, HPLC analysis confirmed a reduction in intracellular superoxide and a corresponding decrease in the accumulation of 4-HNE in BMX-001-treated cells compared to controls. mdpi.comresearchgate.net This application of HPLC is vital for validating the functional efficacy of BMX-001 in mitigating oxidative stress at a cellular level.
Interactive Data Table: HPLC Analysis of Oxidative Stress Markers Modulated by BMX-001 in H9c2 Cells
| Analyte | Model System | Experimental Condition | Key Finding with BMX-001 Treatment | Reference |
| Intracellular Superoxide | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) Injury | Significantly attenuated the H/R-induced increase in superoxide levels. | mdpi.com |
| 4-hydroxynonenal (4-HNE) | H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) Injury | Reduced the levels of 4-HNE, a marker of lipid peroxidation. | researchgate.net |
Single-Cell Analysis for Heterogeneity and Immunomodulation Profiling
Single-cell analysis, specifically single-cell RNA sequencing (scRNA-seq), has provided unprecedented insight into the immunomodulatory mechanisms of BMX-001, particularly in the context of cancer radiotherapy. A seminal study utilizing a murine 4T1 carcinoma model investigated how BMX-001 alters the tumor microenvironment (TME) at the individual cell level, both alone and in combination with radiotherapy (RT). biomimetixpharma.comahajournals.org
The research revealed that the combination of BMX-001 and RT induced profound changes within the TME. biomimetixpharma.com In epithelial cancer cells, this combination therapy significantly downregulated gene pathways associated with the epithelial-mesenchymal transition (EMT), TNF-α signaling via NF-кB, angiogenesis (e.g., Vegfa gene), and hypoxia (e.g., Hif1a gene). biomimetixpharma.comclinicaltrials.gov Furthermore, a notable reduction in all subtypes of cancer-associated fibroblasts (CAFs) was observed in groups treated with BMX-001, both with and without radiation. biomimetixpharma.comahajournals.org
From an immunomodulatory perspective, single-cell profiling demonstrated that BMX-001 combined with RT beneficially altered the immune infiltrate. The population of M1 (pro-inflammatory) macrophages was significantly increased, while myeloid-derived suppressor cells (MDSCs) were decreased. biomimetixpharma.combiomimetixpharma.com In the T-cell compartment, the combined treatment led to a significant downregulation of inhibitory receptors like Lag3 and Tigit on CD8+ T cells, suggesting a reversal of T-cell exhaustion. biomimetixpharma.com Trajectory analysis also indicated an increase in maturation markers on dendritic cells. biomimetixpharma.combiomimetixpharma.com These findings collectively highlight BMX-001's ability to reprogram the TME from an immunosuppressive to an immune-active state, thereby sensitizing the tumor to radiation.
Interactive Data Table: Summary of Single-Cell Analysis Findings for BMX-001 in a Murine Carcinoma Model
| Cell Type / Pathway | Effect of BMX-001 + Radiotherapy (RT) | Key Gene/Marker Changes | Reference |
| Epithelial Cancer Cells | Downregulation of pro-tumorigenic pathways | ↓ Twist1, Zeb2, Vegfa, Hif1a, Tgfb1; ↑ Cdh1 | biomimetixpharma.com |
| Cancer-Associated Fibroblasts (CAFs) | Reduction in all CAF subtypes | Not specified | biomimetixpharma.comahajournals.org |
| Macrophages | Shift towards anti-tumor phenotype | ↑ M1 Macrophages; ↓ Myeloid-Derived Suppressor Cells (MDSCs) | biomimetixpharma.combiomimetixpharma.com |
| CD8+ T Cells | Reduction in exhaustion markers | ↓ Lag3, Tigit expression | biomimetixpharma.com |
| Dendritic Cells (DCs) | Increased maturation | ↑ Maturation-associated markers | biomimetixpharma.combiomimetixpharma.com |
| Cell-Cell Communication | Reduced overall interactions | Lowest number of communications in BMX-001/RT group | biomimetixpharma.com |
Toxicokinetic Evaluations for Systemic Exposure, Tissue Distribution, and Clearance in Preclinical Models
Toxicokinetic (TK) studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and for establishing a safe therapeutic window for clinical trials. A comprehensive nonclinical safety and toxicokinetics program for BMX-001 has been conducted in both mouse and monkey models, with the compound administered subcutaneously for up to five weeks. nih.gov
These GLP-compliant studies were designed to characterize systemic exposure and the distribution and clearance of BMX-001. nih.gov The results indicated that following subcutaneous administration, BMX-001 is distributed to various tissues, including the brain. nih.gov This ability to penetrate the blood-brain barrier is a significant characteristic of the compound, supporting its development for neurological applications such as high-grade glioma. biomimetixpharma.comnih.gov
The highest concentrations of BMX-001 were observed in the liver and kidneys, which are primary organs of metabolism and excretion. nih.gov Despite a short plasma clearance period, the compound was found to persist in tissues, including the brain, for a longer duration. nih.gov However, after a two-week period without dosing, the levels of BMX-001 in the liver and kidneys returned to nearly undetectable levels, indicating clearance from these major organs over time. nih.gov These TK evaluations were critical in determining a safe starting dose for the initial human clinical studies in patients with high-grade glioma. nih.gov
Interactive Data Table: Preclinical Toxicokinetic Profile of BMX-001
| Parameter | Preclinical Model(s) | Key Finding | Reference |
| Systemic Exposure | Mouse, Monkey | Systemic toxicity evaluated for up to 5 weeks of subcutaneous administration. | nih.gov |
| Tissue Distribution | Mouse, Monkey | Detected in analyzed tissues, including the brain, demonstrating blood-brain barrier penetration. | nih.gov |
| Highest Concentration | Mouse, Monkey | Highest levels found in the liver and kidneys. | nih.gov |
| Clearance | Mouse, Monkey | BMX-001 persists in tissues beyond the short plasma clearance period. | nih.gov |
| Washout Period | Mouse, Monkey | Levels in liver and kidneys returned to near-undetectable levels after a 2-week cessation of dosing. | nih.gov |
Preclinical Therapeutic Potential of Bmx 001 Free Base
Augmentation of Radiotherapy and Chemotherapy Efficacy in Preclinical Oncology Models
Preclinical evidence strongly supports the ability of BMX-001 to augment the effectiveness of standard cancer therapies like radiotherapy and chemotherapy across various cancer models.
BMX-001 has shown a remarkable ability to enhance the killing of tumor cells and prevent their regrowth in preclinical settings. This has been particularly noted in models of high-grade glioma, where the compound sensitizes human glioblastoma (GBM) xenografts to radiation. researchgate.netoup.comresearchgate.net The mechanism behind this is attributed to its ability to modulate key cellular signaling pathways involved in cell survival and proliferation. biospace.com Specifically, BMX-001 inhibits the transcription factors NF-κB and HIF-1α, which are crucial for tumor cell survival and angiogenesis. biospace.compatsnap.comnih.gov By blocking these pathways, BMX-001 enhances the cytotoxic effects of radiation therapy and impedes tumor regrowth. biospace.compatsnap.com Studies in mouse models of breast cancer have also shown that certain cationic manganese porphyrins, including BMX-001, can radiosensitize breast cancer to radiation, an effect that is further enhanced by ascorbate (B8700270). sfrbm.org
Table 1: Preclinical Cancer Models Investigating BMX-001's Therapeutic Efficacy
| Cancer Model | Key Findings | References |
|---|---|---|
| High-Grade Glioma (Glioblastoma Xenografts) | Functions as a radiosensitizer, augmenting tumor cell kill. | researchgate.netoup.comresearchgate.net |
| Breast Cancer (Mouse Model) | Radiosensitizes breast cancer to radiation, especially with ascorbate. | sfrbm.org |
| Head and Neck Cancer (Mouse Model) | Preclinical studies supported progression to clinical trials. | nih.gov |
| Anal Cancer | Preclinical data supported progression to clinical trials. | biospace.comnih.gov |
| Rectal Cancer | Preclinical evidence has supported its development for this cancer type. | biospace.com |
The therapeutic potential of BMX-001 extends to its synergistic interaction with chemotherapeutic agents. In preclinical studies, it has been shown to work in concert with alkylating agents, a common class of chemotherapy drugs. nih.gov This synergy is significant as it suggests that combining BMX-001 with standard chemotherapy regimens could lead to improved treatment outcomes. For instance, in pediatric glioblastoma models, inducing astrocytic differentiation rendered cancer stem-like cells more susceptible to both mitochondrially-mediated and DNA-alkylating agents. nih.gov The ability of BMX-001 to modulate cellular responses to oxidative stress is a key factor in its synergistic effects with chemotherapy. researchgate.net
Enhanced Tumor Cell Killing and Inhibition of Tumor Regrowth in Various Preclinical Cancer Models
Radioprotective and Chemoprotective Strategies in Preclinical Models
A defining feature of BMX-001 is its ability to protect healthy tissues from the damaging effects of cancer therapies, a critical factor in improving a patient's quality of life.
Extensive preclinical research has highlighted the radioprotective properties of BMX-001. It has been shown to shield various normal tissues from radiation-induced damage. sfrbm.orginknowvation.comspandidos-publications.com In preclinical models of brain irradiation, BMX-001 demonstrated the ability to prevent hippocampal stem cell loss and the degradation of white matter. inknowvation.com This is particularly important for patients undergoing whole-brain radiation therapy, where cognitive decline is a major concern. inknowvation.com Furthermore, preclinical studies in mouse models have shown that BMX-001 can reduce radiation-induced toxicities such as xerostomia (dry mouth) and mucositis in the context of head and neck cancer treatment. nih.gov The protective effects are linked to the inhibition of the inflammatory cascade through the NF-κB pathway. biospace.compatsnap.com
Table 2: Preclinical Evidence of BMX-001's Radioprotective Effects on Normal Tissues
| Protected Tissue/System | Key Findings | References |
|---|---|---|
| Central Nervous System (White Matter, Hippocampal Stem Cells) | Prevents radiation-induced degradation and stem cell loss. | oup.comresearchgate.netinknowvation.com |
| Oral Mucosa (Mucositis) | Reduces the severity of radiation-induced mucositis. | nih.gov |
| Salivary Glands (Xerostomia) | Mitigates radiation-induced dry mouth. | clinicaltrials.govnih.gov |
| Lung | Protects against radiation-induced lung injury. | clinicaltrials.govnih.gov |
| Spinal Cord | Shown to protect against damage in preclinical models. | clinicaltrials.gov |
The protective effects of BMX-001 are largely attributed to its ability to mitigate oxidative stress. As a potent mimic of the enzyme superoxide (B77818) dismutase (SOD), BMX-001 catalytically scavenges reactive oxygen species (ROS), which are a major cause of tissue damage during radiotherapy and chemotherapy. sfrbm.orgmdpi.com By reducing oxidative stress, BMX-001 helps to preserve the integrity and function of healthy tissues. researchgate.netsfrbm.org This mechanism involves the dismutation of superoxide into hydrogen peroxide and oxygen. researchgate.net Preclinical studies have demonstrated that this reduction in oxidative stress leads to decreased apoptosis (programmed cell death) and improved cell viability in healthy tissues subjected to insults like hypoxia/reoxygenation. researchgate.net
Protection of Normal Tissues from Radiation-Induced Injury in Preclinical Studies
Potential Beyond Oncology in Preclinical Disease Models
The therapeutic applications of BMX-001 may extend beyond cancer treatment. Its potent anti-inflammatory and antioxidant properties suggest its utility in other pathological conditions characterized by inflammation and oxidative stress. Preclinical research has shown that metalloporphyrins, the class of compounds to which BMX-001 belongs, can be protective in models of central nervous system conditions such as stroke and spinal cord damage. clinicaltrials.gov In an in vitro model of ischemia/reperfusion injury in cardiomyocytes, BMX-001 demonstrated cardioprotective effects by reducing oxidative stress and apoptosis. researchgate.net These findings open up avenues for investigating BMX-001 in a broader range of diseases.
Anti-inflammatory Applications in Research
BMX-001 has demonstrated significant anti-inflammatory effects in various preclinical models. Its ability to scavenge reactive oxygen species (ROS) is closely linked to its anti-inflammatory properties, as ROS can trigger inflammatory pathways. nih.govontosight.ai The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. nih.govmdpi.com Concurrently, BMX-001 can activate the Nrf2 transcription factor, which controls the body's endogenous antioxidant defenses. nih.gov
In a mouse model of allergic dermatitis, topically applied BMX-001 displayed a significant anti-inflammatory response. medkoo.com Research has also explored its potential in mitigating inflammation associated with radiation therapy. patsnap.comclinicaltrials.gov By neutralizing superoxide radicals produced during radiation, BMX-001 may reduce damage to healthy tissues and alleviate side effects like mucositis. patsnap.comclinicaltrials.gov
Table 1: Anti-inflammatory Research Findings for BMX-001
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Ischemic Stroke (Rat) | Attenuated brain inflammation by inhibiting NF-κB and activating Nrf2 transcription factors. | nih.gov |
| Allergic Dermatitis (Mouse) | Exhibited a significant anti-inflammatory response when applied topically. | medkoo.com |
| Radiation-induced Mucositis (Preclinical) | Shows potential to protect against radiation-induced inflammation in normal tissues. | patsnap.comclinicaltrials.gov |
Cardioprotective Effects in Ischemia-Reperfusion Injury Models
Preclinical studies have highlighted the cardioprotective potential of BMX-001 in the context of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to an area following a period of ischemia. mdpi.comresearchgate.net
In an in vitro model using H9c2 cardiomyocytes, BMX-001 demonstrated a protective effect against hypoxia/reoxygenation (H/R)-induced injury. mdpi.comresearchgate.net The compound significantly reduced both intracellular and mitochondrial superoxide levels, thereby mitigating oxidative stress. mdpi.comresearchgate.net Furthermore, pre-treatment with BMX-001 was found to:
Reduce H/R-induced apoptosis (programmed cell death) of cardiomyocytes. mdpi.comresearchgate.net
Improve mitochondrial function, specifically oxygen consumption, in adult mouse cardiomyocytes subjected to H/R. mdpi.comresearchgate.net
Attenuate the peroxidation of cardiolipin (B10847521), a key mitochondrial lipid, and decrease the levels of 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation. mdpi.comresearchgate.net
Enhance cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.comresearchgate.net
These findings suggest that BMX-001's ability to combat oxidative stress at a cellular and mitochondrial level contributes to its cardioprotective effects in I/R models. mdpi.comresearchgate.net
Table 2: Cardioprotective Effects of BMX-001 in Hypoxia/Reoxygenation (H/R) Models
| Parameter Measured | Effect of BMX-001 Treatment | Reference(s) |
|---|---|---|
| Intracellular & Mitochondrial Superoxide | Significantly reduced | mdpi.comresearchgate.net |
| Cardiomyocyte Apoptosis | Reduced | mdpi.comresearchgate.net |
| Mitochondrial Oxygen Consumption | Significantly improved | mdpi.com |
| Cardiolipin Peroxidation & 4-HNE Levels | Attenuated | mdpi.comresearchgate.net |
| Cell Viability | Improved | mdpi.comresearchgate.net |
| Lactate Dehydrogenase (LDH) Activity | Decreased | researchgate.net |
Neuroprotective Research Applications
BMX-001 has been investigated for its neuroprotective properties in various models of central nervous system (CNS) injury, where oxidative stress is a major contributor to neuronal damage. ontosight.aipatsnap.com
In a rat model of ischemic stroke, intracarotid administration of BMX-001 following reperfusion led to significant improvements in long-term outcomes. nih.gov Treated rats showed better recovery of body weight, improved performance in behavioral tests, and smaller brain infarct sizes compared to the vehicle-treated group. nih.gov The study also indicated that the treatment was safe, with no damage to the carotid arterial wall or changes in blood-brain barrier permeability. nih.gov
The neuroprotective mechanism of BMX-001 is linked to its ability to reduce oxidative and nitrosative stress, which in turn decreases inflammatory responses in the ischemic brain. nih.gov The compound has been shown to cross the blood-brain barrier and has demonstrated the ability to protect against the loss of hippocampal stem cells and white matter degradation following radiation therapy. nih.govgrantome.com Furthermore, research in a mouse model of cardiac arrest showed that BMX-001 treatment improved neurological deficits and reduced cortical neuronal death. j-stroke.org
Role in Islet Transplantation Research
The potential of BMX-001 to improve the outcomes of islet transplantation for the treatment of type 1 diabetes has been a focus of preclinical research. islet.canih.gov Oxidative stress is a significant factor that can compromise the viability and function of islets during the isolation and post-transplantation period. nih.govtandfonline.com
Studies have shown that treating islets with BMX-001 can enhance their function and engraftment. medkoo.comnih.gov In a murine transplant model, islets treated with BMX-001 exhibited improved insulin (B600854) secretion in response to glucose and a significant reduction in apoptosis. nih.gov Furthermore, a higher percentage of mice receiving BMX-001-treated islets achieved euglycemia (normal blood sugar levels) compared to those receiving untreated islets. nih.gov
Exploration in Photodynamic Therapy Research
BMX-001 free base has been explored for its potential application in photodynamic therapy (PDT), a cancer treatment modality. ontosight.ai PDT utilizes a photosensitizing agent that, upon activation by a specific wavelength of light, reacts with oxygen to generate a chemical species that can destroy cancer cells. ontosight.ai
The chemical structure of BMX-001, featuring a porphine (B87208) core with a central manganese ion, gives it unique photochemical properties that are relevant for PDT. ontosight.ai Research in this area is ongoing, with the goal of developing more targeted and effective cancer therapies by harnessing the light-activated properties of compounds like BMX-001. ontosight.ai
Synthesis and Chemical Optimization Research of Bmx 001 Free Base
Methodologies for Porphyrin Core Formation and Metalation
The synthesis of BMX-001 begins with the construction of the fundamental porphyrin macrocycle. smolecule.com Porphyrins are a class of pyrrole-based macrocycles that, along with their metal complexes (metalloporphyrins), have been studied for a wide variety of uses. kcl.ac.uk The initial step involves condensation reactions between pyrrole (B145914) and aldehydes to form the porphyrin framework. smolecule.com
Following the creation of the porphyrin core, the crucial step of metalation occurs. For BMX-001, this involves the incorporation of a manganese ion into the center of the porphyrin structure. smolecule.com This is typically achieved by reacting the free-base porphyrin with manganese salts. smolecule.com The manganese ion is essential for the compound's redox-active properties. smolecule.com In its stable state within the complex, manganese exists as Mn(III). kcl.ac.uk The synthesis of metal complexes of meso-substituted porphyrins can be optimized by adjusting the equivalents of the metal salt, milling frequency, and reaction time. mdpi.com
Strategies for Functionalization and Derivatization for Targeted Research Properties
A key aspect of the development of BMX-001 was the strategic functionalization of the porphyrin ring to fine-tune its physicochemical and biological properties. kcl.ac.uk The core structure is derivatized with specific side chains to enhance characteristics such as solubility, biodistribution, and potency. smolecule.comnih.gov
For BMX-001, this was achieved by introducing N-butoxyethylpyridyl groups at the meso positions of the porphyrin ring. researchgate.networldscientific.com These butoxyethyl groups are added through alkylation reactions. smolecule.com This functionalization was a deliberate design choice to increase the molecule's lipophilicity, which facilitates its biodistribution and ability to cross biological barriers. nih.gov Furthermore, the inclusion of an oxygen atom within these lengthy alkyl chains was a specific modification aimed at reducing potential toxicity associated with increased lipophilicity. nih.gov This precise control over the molecular structure allows for the modification of the redox properties of the central manganese atom, which is critical for the compound's mechanism of action. kcl.ac.uk
Lead Optimization and Design of Novel Derivatives (e.g., BMX-010 analogs)
BMX-001 itself is the product of extensive lead optimization research aimed at creating a potent and safe therapeutic agent. researchgate.net This process involves synthesizing and evaluating a series of related compounds to identify the one with the best combination of desired properties. substack.com The design of BMX-001 and its analogs, such as BMX-010, was guided by the goal of developing potent mimics of the superoxide (B77818) dismutase (SOD) enzyme. worldscientific.com
The lead optimization process that resulted in BMX-001 involved overcoming significant synthetic challenges. researchgate.net Researchers found that the N-alkoxyalkylation of the pyridyl groups could lead to molecular rearrangements, complicating the synthesis. researchgate.net By systematically studying various alkoxyalkyl tosylates with different chain lengths, the specific N-n-butoxyethyl fragment was identified as the optimal choice, allowing for the synthesis of a single, pure compound with high therapeutic potential. researchgate.net
BMX-010 (also known as MnTE-2-PyP5+) is a close analog of BMX-001 and was also investigated in clinical trials. kcl.ac.ukworldscientific.comnih.gov The primary structural difference lies in the side chains attached to the pyridyl groups. This highlights how modifying the peripheral functional groups on the porphyrin scaffold is a key strategy in designing novel derivatives with distinct properties. worldscientific.com
| Compound | Full Chemical Name | Meso-Substituent Group |
|---|---|---|
| BMX-001 | Mn(III) meso-tetrakis(N-n-butoxyethylpyridinium-2-yl)porphyrin | N-n-butoxyethylpyridinium-2-yl |
| BMX-010 | Mn(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin | N-ethylpyridinium-2-yl |
Future Directions and Emerging Research Avenues for Bmx 001 Free Base
Deepening Understanding of Intratumoral Heterogeneity and Immune Pathways
A critical area of future investigation is the impact of BMX-001 on the tumor microenvironment (TME), particularly concerning intratumoral heterogeneity and immune cell modulation. The cellular and molecular complexity of tumors like glioblastoma, along with significant variations within and between tumors, presents a major challenge for effective treatment. globenewswire.com
While manganese porphyrins like BMX-001 are known to have synergistic effects with radiation, a detailed understanding of how they affect the diverse cell populations and immune pathways within a tumor is still developing. researchgate.netmdpi.com Future studies will likely employ advanced techniques like single-cell RNA sequencing to dissect the immunomodulatory mechanisms of BMX-001. mdpi.com This approach can provide a comprehensive characterization of the TME following treatment, identifying specific changes in various tumor subpopulations and immune cells. mdpi.com
A preclinical study using a murine carcinoma model has already provided initial insights, showing that the combination of BMX-001 (referred to as MnBuOE in the study) and radiotherapy led to an increase in M1 macrophages and a decrease in myeloid-derived suppressor cells. researchgate.netresearchgate.net Further research in this vein will be crucial to understand how BMX-001 can be leveraged to overcome immune evasion mechanisms, such as the PD-1/PD-L1 and CTLA-4 pathways, which are active in various cancers. nih.gov
Investigation of New Therapeutic Combinations and Modalities in Preclinical Models
Building on promising clinical trial results, a key future direction is the exploration of novel therapeutic combinations and modalities for BMX-001 in preclinical settings. biospace.comworldscientific.com BMX-001 has already been studied in combination with standard-of-care treatments like radiation and temozolomide (B1682018) for high-grade glioma. biospace.comascopubs.org
Future preclinical research will likely focus on several key areas:
Combination with other chemotherapies: A phase 1/2 clinical trial is planned to evaluate BMX-001 in combination with paclitaxel (B517696) for recurrent ovarian and endometrial cancers. careboxhealth.com This study aims to determine if BMX-001 can enhance the anti-tumor effects of paclitaxel while mitigating its neurotoxicity. careboxhealth.com Preclinical models will be essential to optimize dosing and scheduling for such combinations.
Different cancer types: While extensively studied in brain cancers, the potential of BMX-001 in other solid tumors is an active area of investigation. biomimetixpharma.comcancer.gov Preclinical studies are underway or planned for ovarian, rectal, and anal cancers. cancer.govspringer.com
Radiosensitization and Radioprotection: Preclinical studies have demonstrated that BMX-001 acts as a radiosensitizer for tumor cells while protecting normal tissues. ascopubs.orgnih.govresearchgate.net Further research will likely explore its efficacy with different radiation fractionation schedules and in combination with other radiosensitizing agents.
| Cancer Type | Combination Therapy | Study Phase | Key Findings/Objectives |
|---|---|---|---|
| High-Grade Glioma | Radiation Therapy + Temozolomide | Phase 2 | Increased median survival and mitigation of radiation-induced cognitive issues observed. biospace.comfirstwordpharma.com |
| Anal Cancer | Radiation Therapy + 5-Fluorouracil/Mitomycin | Phase 1/2 | To determine the maximum tolerated dose and evaluate the impact on toxicity. centerwatch.com |
| Head and Neck Cancer | Radiation Therapy + Cisplatin (B142131) | Phase 1 | To determine the maximum tolerated dose and measure reductions in radiation-induced mucositis and xerostomia. nih.gov |
| Rectal Cancer | Chemotherapy + Radiation Therapy | Phase 2 | Active clinical trial investigating BMX-001 in this setting. cancer.gov |
| Ovarian and Endometrial Cancer | Paclitaxel | Phase 1/2 (Planned) | To determine the recommended Phase 2 dose and evaluate clinical activity. careboxhealth.comspringer.com |
Exploration of Expanded Preclinical Applications in Oxidative Stress-Related Pathologies
The mechanism of BMX-001, which involves mimicking superoxide (B77818) dismutase to combat oxidative stress, suggests its potential therapeutic application beyond oncology. duke.edupatsnap.com Oxidative stress is a key pathological feature in a range of diseases. nih.gov
Future preclinical research is expected to explore the utility of BMX-001 in various oxidative stress-related conditions:
Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are associated with significant oxidative damage. patsnap.com Preliminary research suggests that BMX-001 could potentially alleviate some of these effects, opening a new therapeutic avenue. patsnap.com Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for these central nervous system disorders. duke.edubiomimetixpharma.com
Cardiovascular Conditions: A recent in vitro study investigated the effects of BMX-001 on cardiomyocytes subjected to hypoxia/reoxygenation, a model for ischemia-reperfusion injury. The study found that BMX-001 protected against oxidative stress, reduced apoptosis, and improved mitochondrial function. mdpi.com These findings suggest a potential role for BMX-001 in protecting the heart from damage caused by events like heart attacks.
Acute Injuries: The role of oxidative stress in acute conditions such as stroke and traumatic brain injury is well-established. patsnap.com Preclinical models of these conditions could be used to evaluate the neuroprotective effects of BMX-001.
Development of Manganese-Based PET/MRI Tracers and Imaging Modalities for Research
To better understand the in vivo behavior of BMX-001, the development of advanced imaging techniques is a crucial area of future research. Manganese-based positron emission tomography (PET) and magnetic resonance imaging (MRI) tracers offer a promising approach for these investigations. nih.gov
The use of manganese as an MRI contrast agent is well-established in animal models for imaging various organs. ismrm.org However, its toxicity at the concentrations required for MRI limits its clinical translation. ismrm.org PET offers much higher sensitivity, allowing for the use of significantly lower, and therefore safer, concentrations of manganese. ismrm.orgthno.org
Recent research has focused on developing methods for radiolabeling manganese porphyrins with the PET radionuclide ⁵²Mn. nih.govresearchgate.net This would allow for detailed in vivo biodistribution and pharmacokinetic studies of BMX-001 and similar compounds. nih.gov Such studies are essential for:
Optimizing drug delivery: Understanding where the drug accumulates in the body and for how long.
Confirming target engagement: Visualizing whether the drug is reaching its intended target in sufficient concentrations.
Non-invasive monitoring of treatment response: Potentially correlating tracer uptake with therapeutic efficacy.
This technology could also be applied to track cells or liposomes labeled with ⁵²Mn-porphyrins, providing valuable insights into cellular therapies and drug delivery systems. nih.gov
Advanced Formulation Development Research for Optimized Delivery in Preclinical Models
Optimizing the delivery of BMX-001 to its target site is another critical avenue for future research. While the current subcutaneous formulation has proven effective, advanced formulation strategies could enhance its therapeutic index and expand its applications. biomimetixpharma.com
One area of exploration is the development of nanoformulations. A study has already investigated a nanoformulation of BMX-001 using mesoporous silica (B1680970) nanoparticles coated with a lipid bilayer. nih.gov This approach was designed to provide sustained delivery and was shown to release the drug over 72 hours while maintaining its activity. nih.gov Such formulations could potentially improve bioavailability and reduce systemic side effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
